![molecular formula C18H19N3O3S2 B2766055 2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide CAS No. 878712-72-2](/img/structure/B2766055.png)
2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide” is a complex organic molecule. It contains a thieno[2,3-d]pyrimidin-2-yl moiety, which is a type of heterocyclic compound . This moiety is known to be present in various bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thieno[2,3-d]pyrimidin-2-yl ring, which is a fused ring system containing a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) and a pyrimidine ring (a six-membered ring with four carbon atoms and two nitrogen atoms) .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the thieno[2,3-d]pyrimidin-2-yl ring and the sulfanyl-N-(4-ethoxyphenyl)acetamide group. The thieno[2,3-d]pyrimidin-2-yl ring might undergo reactions typical of heterocyclic compounds, while the sulfanyl group could potentially participate in various sulfur-based reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the ethoxyphenyl group could increase its lipophilicity, potentially enhancing its ability to cross biological membranes .Scientific Research Applications
Crystal Structure Analysis
Thieno[2,3-d]pyrimidines, related to the compound , have been studied for their crystal structures, revealing details about their molecular conformations and interactions. For instance, studies on similar compounds have found that the pyrimidine ring tends to be inclined to the benzene ring at various degrees, indicating a folded conformation that could influence binding affinities and reactivity (S. Subasri et al., 2017; S. Subasri et al., 2016).
Synthesis and Reaction Studies
Research has explored the synthetic routes and reactions involving thieno[2,3-d]pyrimidines, including investigations under specific conditions like microwave irradiation. These studies provide insights into efficient methods for synthesizing derivatives with potential biological activities (A. Davoodnia et al., 2009).
Radioligand Imaging
Compounds within this class have been developed for imaging purposes, such as radioligands for positron emission tomography (PET), highlighting their application in medical diagnostics and research into neurological conditions (F. Dollé et al., 2008).
Antimicrobial and Antitumor Activities
Several derivatives have been synthesized and evaluated for their antimicrobial and antitumor activities. These studies are crucial for discovering new therapeutic agents, demonstrating the compound's relevance in drug discovery and development (A. Hossan et al., 2012; H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017).
Molecular Docking and Drug Design
Research has also delved into molecular docking studies, aiming to understand the interactions between thieno[2,3-d]pyrimidine derivatives and biological targets. Such investigations support the design of molecules with improved pharmacological profiles, indicating the compound's role in the design and optimization of drugs (S. Mary et al., 2020).
Future Directions
Properties
IUPAC Name |
2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c1-4-24-13-7-5-12(6-8-13)19-15(22)10-25-18-20-16-14(9-11(2)26-16)17(23)21(18)3/h5-9H,4,10H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDNTXMTNVLULK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=C(S3)C)C(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

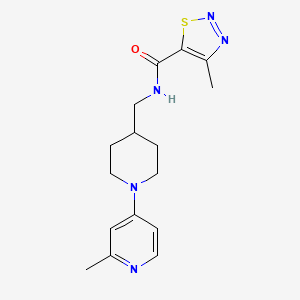
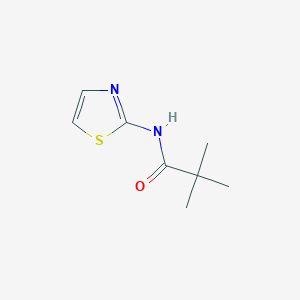
![1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2765980.png)
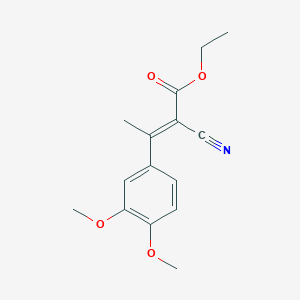
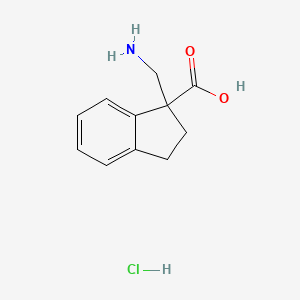
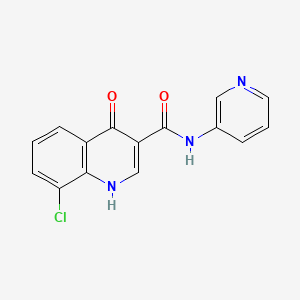
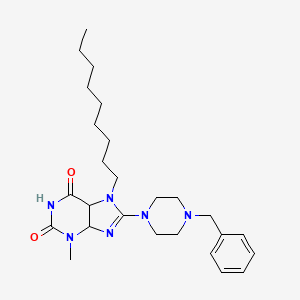
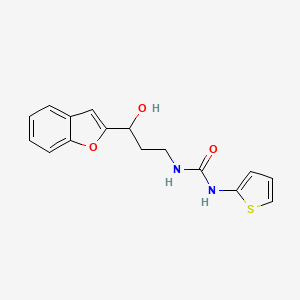
![1-(2,3-dimethylphenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2765988.png)

![ethyl 1-{2-[(butylcarbamoyl)methyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}piperidine-4-carboxylate](/img/structure/B2765993.png)

![1-{1-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2765995.png)
